molecular formula C17H14F3N3OS B4703186 4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

Cat. No.: B4703186
M. Wt: 365.4 g/mol
InChI Key: RTQRFYDCTAKSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a methoxyphenyl group, a thiophen-2-ylmethyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reacted with 6-(trifluoromethyl)pyrimidin-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl or 4-carboxyphenyl derivatives.

Scientific Research Applications

4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-PYRIMIDIN-2-AMINE: Lacks the trifluoromethyl group, resulting in different chemical properties.

    4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-METHYLPYRIMIDIN-2-AMINE: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with enhanced pharmacokinetic profiles.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-24-12-6-4-11(5-7-12)14-9-15(17(18,19)20)23-16(22-14)21-10-13-3-2-8-25-13/h2-9H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQRFYDCTAKSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE
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4-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-AMINE

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